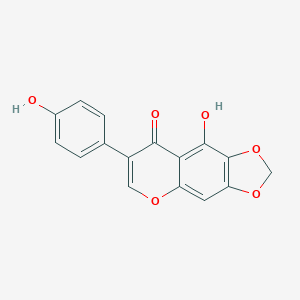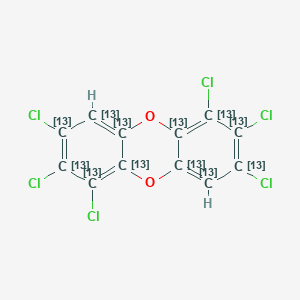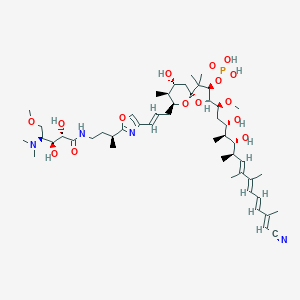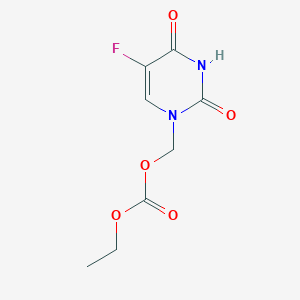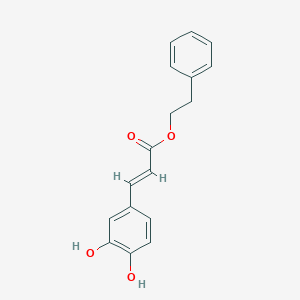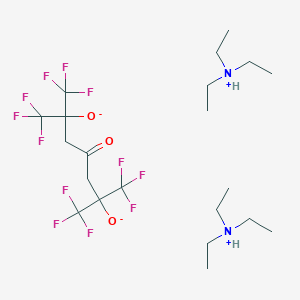
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt, also known as HHT or 3HAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt acts as a selective antagonist of the alpha-5 subunit of the GABA-A receptor. This receptor is primarily expressed in the hippocampus, a region of the brain that is critical for learning and memory. The inhibition of the alpha-5 subunit by 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt results in an increase in the excitability of hippocampal neurons, which has been shown to improve cognitive function and memory.
生化学的および生理学的効果
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and dopamine. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to increase the release of dopamine in the prefrontal cortex, which has been implicated in the regulation of attention and motivation.
実験室実験の利点と制限
One of the primary advantages of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is its selectivity for the alpha-5 subunit of the GABA-A receptor. This selectivity allows for the study of the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to improve cognitive function and memory in animal models of these diseases, suggesting that it may have therapeutic potential. Another potential application is in the study of addiction and substance abuse, where 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt may be used to modulate the activity of the reward system in the brain. Finally, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt may also have applications in the study of sleep disorders, where it may be used to modulate the activity of the GABA-A receptor in the brain.
Conclusion:
In conclusion, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selectivity for the alpha-5 subunit of the GABA-A receptor has made it a valuable tool in the study of cognitive function and memory, as well as other areas of neuroscience. While there are limitations to its use, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has the potential to be a valuable tool in the study of a range of physiological and pathological conditions.
合成法
The synthesis method of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt involves the reaction of 2,6-bis(trifluoromethyl)-4-heptanone with triethylamine and hydroxylamine hydrochloride in acetonitrile. This reaction results in the formation of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt as a bis(triethylamine)salt. The purity of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt can be further increased by recrystallization.
科学的研究の応用
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is in the field of neuroscience, where it has been used as a tool to study the role of GABA-A receptors in the brain. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is a selective antagonist of the alpha-5 subunit of the GABA-A receptor, which has been implicated in cognitive function and memory. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has also been used in the study of sleep disorders, anxiety, and depression.
特性
CAS番号 |
101913-86-4 |
|---|---|
製品名 |
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt |
分子式 |
C21H36F12N2O3 |
分子量 |
592.5 g/mol |
IUPAC名 |
1,1,1,7,7,7-hexafluoro-4-oxo-2,6-bis(trifluoromethyl)heptane-2,6-diolate;triethylazanium |
InChI |
InChI=1S/C9H4F12O3.2C6H15N/c10-6(11,12)4(23,7(13,14)15)1-3(22)2-5(24,8(16,17)18)9(19,20)21;2*1-4-7(5-2)6-3/h1-2H2;2*4-6H2,1-3H3/q-2;;/p+2 |
InChIキー |
NQLSKSUBOBVYGL-UHFFFAOYSA-P |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(=O)CC(C(F)(F)F)(C(F)(F)F)[O-])C(C(F)(F)F)(C(F)(F)F)[O-] |
正規SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(=O)CC(C(F)(F)F)(C(F)(F)F)[O-])C(C(F)(F)F)(C(F)(F)F)[O-] |
その他のCAS番号 |
101913-86-4 |
同義語 |
4-HEPTANONE, 2,6-BIS(TRIFLUOROMETHYL)-2,6-DIHYDROXY-1,1,1,7,7,7-HEXAFL UORO-, BIS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



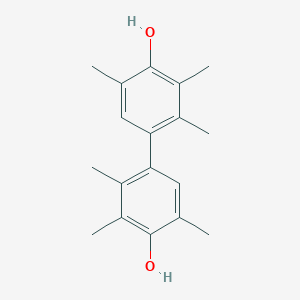


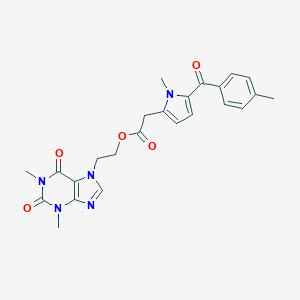

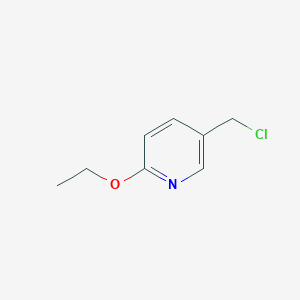
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
